sodium;5-hydroxynaphthalene-1-sulfonate
Description
Properties
IUPAC Name |
sodium;5-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQLBKMVMXBGRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves the chlorination of 5-(trifluoromethyl)pyridin-2-amine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C to ensure the selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of 3-chloro-5-(trifluoromethyl)pyridin-2-amine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or distillation to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridine ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Reduced amines or other hydrogenated products.
Scientific Research Applications
Chemistry: 3-chloro-5-(trifluoromethyl)pyridin-2-amine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound in the development of new bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium 5-hydroxynaphthalene-1-sulfonate
- CAS No.: 5419-77-2
- Molecular Formula : C₁₀H₇NaO₄S
- Molecular Weight : 246.22 g/mol .
Structural Features :
This compound consists of a naphthalene backbone with a hydroxyl (-OH) group at position 5 and a sulfonate (-SO₃⁻) group at position 1, neutralized by a sodium cation. Its sodium salt form enhances water solubility, making it suitable for industrial applications such as dye intermediates or surfactants .
Comparison with Similar Compounds
Structural Analogs of Naphthalene Sulfonates
The following table highlights key structural analogs, focusing on substituent positions, functional groups, and physicochemical properties:
Functional Group and Positional Effects
Sulfonate vs. Sulfonamide :
- Sodium 5-hydroxynaphthalene-1-sulfonate’s sulfonate group (-SO₃⁻) confers high water solubility and ionic character, ideal for surfactants . In contrast, 5-hydroxynaphthalene-1-sulfonamide’s sulfonamide (-SO₂NH₂) reduces acidity and may enhance biological membrane permeability, making it relevant in drug design .
Hydroxyl Group Position :
- Azo Functionalization: Sodium 6-[(4'-aminophenyl)azo]-5-hydroxynaphthalene-1-sulfonate contains an azo (-N=N- ) group, enabling conjugation and light absorption for dye applications. This contrasts with the non-chromophoric hydroxyl-sulfonate structure of the target compound .
Physicochemical Properties
- Solubility :
- Thermal Stability :
- Sulfonates with fewer substituents (e.g., target compound) generally show higher melting points compared to complex derivatives like azo dyes .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for sodium 5-hydroxynaphthalene-1-sulfonate, and how do reaction conditions influence yield?
- Methodological Answer : Sodium 5-hydroxynaphthalene-1-sulfonate is typically synthesized via sulfonation of 1-naphthol followed by neutralization with sodium hydroxide. Critical parameters include temperature control (70–90°C) and stoichiometric ratios of sulfuric acid to naphthol to avoid over-sulfonation. Post-synthesis purification via recrystallization or ion-exchange chromatography ensures high purity (>98%) . Characterization using FT-IR (to confirm sulfonate group at ~1040 cm⁻¹) and elemental analysis validates structural integrity.
Q. How can crystallographic methods resolve the molecular structure of sodium 5-hydroxynaphthalene-1-sulfonate?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For example, related sulfonates (e.g., 5-(dimethylammonio)naphthalene-1-sulfonate dihydrate) reveal intermolecular hydrogen bonding (O–H⋯O, N–H⋯O) critical for lattice stability . Pre-experiment screening with powder XRD ensures phase purity. Data collection at 298 K and refinement with R-factors <0.05 are recommended for accuracy .
Q. What analytical techniques are optimal for quantifying sodium 5-hydroxynaphthalene-1-sulfonate in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water + 0.1% TFA) achieves baseline separation. Calibration curves (R² >0.99) across 0.1–100 µg/mL ensure sensitivity. For trace analysis, LC-MS/MS in negative ion mode (m/z ~245 [M−Na]⁻) enhances specificity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, counterion) alter the physicochemical properties of sodium 5-hydroxynaphthalene-1-sulfonate?
- Methodological Answer : Comparative studies show that replacing the hydroxyl group at the 5-position with an amino group (as in 4-amino-5-hydroxynaphthalene-2,7-disulfonate) increases water solubility due to enhanced hydrogen bonding. Sodium counterions improve thermal stability (decomposition >300°C) versus potassium analogs, as seen in TGA-DSC analyses . QSAR modeling predicts bioavailability changes, with logP values correlating with sulfonate group electronegativity .
Q. What experimental strategies address contradictions in reported solubility and reactivity data for sodium 5-hydroxynaphthalene-1-sulfonate?
- Methodological Answer : Discrepancies arise from varying ionic strength and pH conditions. For example, solubility in water decreases at pH <7 due to protonation of the sulfonate group. Systematic studies using controlled buffered systems (e.g., phosphate buffer, pH 7.4) and Karl Fischer titration for water content standardization resolve such conflicts. Reactivity with oxidizing agents (e.g., H₂O₂) should be monitored via UV-Vis kinetics to identify intermediate species .
Q. How can sodium 5-hydroxynaphthalene-1-sulfonate be utilized in biomolecular interaction studies (e.g., protein binding)?
- Methodological Answer : Fluorescence quenching assays (using intrinsic tryptophan fluorescence) quantify binding constants (Kd). For instance, sulfonates like 8-amino-5-azonaphthalene-2-sulfonate exhibit strong binding to serum albumin (Kd ~10⁻⁶ M). Surface plasmon resonance (SPR) with immobilized sulfonate derivatives provides real-time kinetics (ka/kd rates). Competitive binding experiments with known ligands validate specificity .
Q. What are the challenges in crystallizing sodium 5-hydroxynaphthalene-1-sulfonate for structural studies, and how can they be mitigated?
- Methodological Answer : Hydration variability (e.g., mono- vs. dihydrate forms) complicates crystallization. Slow evaporation from mixed solvents (water:ethanol, 3:1 v/v) at 4°C promotes single-crystal growth. Cryoprotection with glycerol (20% v/v) prevents ice formation during SCXRD data collection. Twinning, a common issue, is addressed using SHELXD for structure solution and PLATON for validation .
Methodological Notes
- Data Validation : Cross-reference NMR (¹H/¹³C) and HRMS data with PubChem entries (e.g., InChIKey: CINVSSZEEOERHL-UHFFFAOYSA-N for related derivatives) .
- Safety : Handle with nitrile gloves and fume hoods due to potential sulfonate sensitization. Refer to SDS sheets for disposal guidelines (incineration recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
